

Application Notes and Protocols for Acetyl-CoA Carboxylase Alpha (ACCA) Western Blot

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Compound of Interest

Compound Name: AACA

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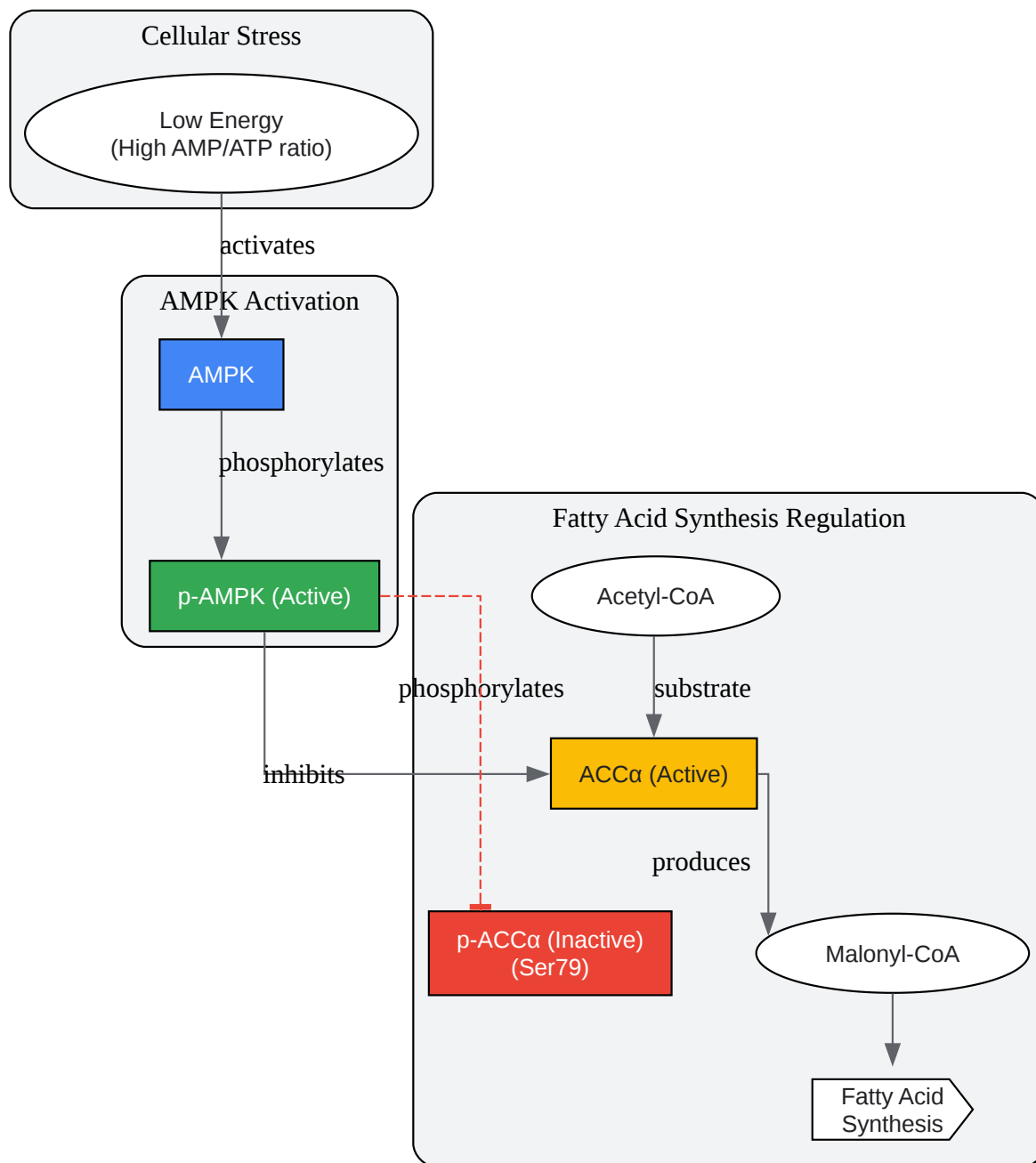
For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA Carboxylase Alpha (ACCA), also known as ACC1, is a key cytosolic enzyme in the regulation of fatty acid metabolism. It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis.[1][2][3] Due to its critical role in lipid biosynthesis, ACCA is a significant target in drug development for metabolic diseases such as obesity, diabetes, and cancer. Western blotting is a fundamental technique to detect and quantify ACCA protein levels, providing insights into its expression and regulation under various physiological and pathological conditions. This document provides a detailed protocol for the successful detection of ACCA by Western blot, with specific considerations for this high molecular weight protein (approximately 265-280 kDa).[4][5][6]

Signaling Pathway

ACCA activity is primarily regulated by the AMP-activated protein kinase (AMPK) signaling pathway. Under conditions of low cellular energy (high AMP/ATP ratio), AMPK is activated and phosphorylates ACCA at Serine 79, leading to its inhibition and a subsequent decrease in fatty acid synthesis.[4][7] This mechanism ensures that energy-consuming biosynthetic pathways are switched off when cellular energy is scarce.

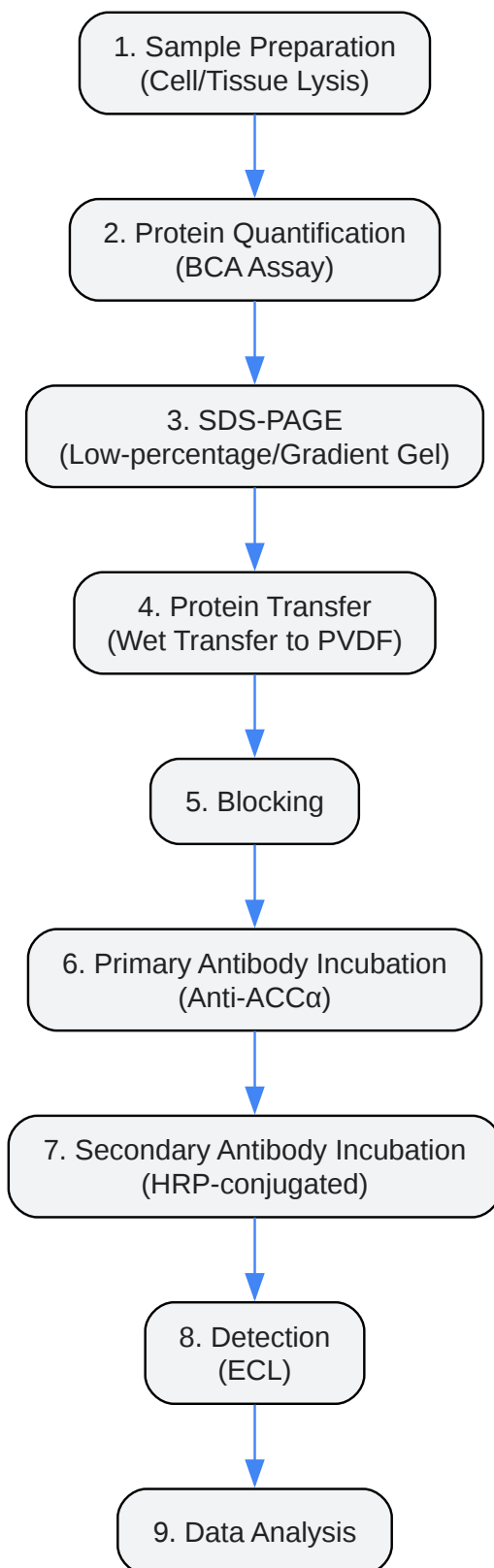


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Caption: AMPK-mediated regulation of ACCα activity.

Experimental Workflow

The following diagram outlines the major steps for performing a Western blot to detect ACC α .



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Caption: Western blot workflow for ACC α detection.

Data Presentation

Table 1: Reagent and Buffer Compositions

Reagent/Buffer	Component	Concentration
RIPA Lysis Buffer	Tris-HCl, pH 8.0	50 mM
NaCl	150 mM	
NP-40	1%	
Sodium Deoxycholate	0.5%	
SDS	0.1%	
Protease Inhibitor Cocktail	1X	
Phosphatase Inhibitor Cocktail	1X	
4X Laemmli Sample Buffer	Tris-HCl, pH 6.8	250 mM
SDS	8%	
Glycerol	40%	
β -mercaptoethanol	20%	
Bromophenol Blue	0.02%	
SDS-PAGE Running Buffer	Tris	25 mM
Glycine	192 mM	
SDS	0.1%	
Transfer Buffer	Tris	25 mM
Glycine	192 mM	
Methanol	10-20%	
SDS (optional)	up to 0.05%	
Blocking Buffer	Non-fat Dry Milk or BSA	5% (w/v)
in TBST (Tris-Buffered Saline, 0.1% Tween 20)		
Wash Buffer (TBST)	Tris-HCl, pH 7.6	20 mM
NaCl	150 mM	

Tween 20

0.1%

Table 2: Antibody Dilutions and Incubation Conditions

Antibody	Dilution Range	Incubation Time	Incubation Temperature
Primary Antibody (Anti-ACCα)	1:500 - 1:2000	Overnight	4°C
HRP-conjugated Secondary Antibody	1:2000 - 1:10,000	1 hour	Room Temperature

Experimental Protocols

Sample Preparation (Cell Lysis)

- Harvest cells and wash twice with ice-cold PBS.
- Add 1 mL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) per 10⁷ cells.[\[8\]](#)
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification

- Determine the protein concentration of the lysate using a Bicinchoninic Acid (BCA) Protein Assay Kit.[\[1\]](#)[\[2\]](#)
- Prepare a series of protein standards (e.g., BSA) and the unknown samples.
- Add the BCA working reagent to each standard and sample.
- Incubate at 37°C for 30 minutes.[\[2\]](#)

- Measure the absorbance at 562 nm using a spectrophotometer.
- Calculate the protein concentration of the samples based on the standard curve.

SDS-PAGE

Due to the high molecular weight of ACC α , a low-percentage polyacrylamide gel is recommended for optimal separation.[\[9\]](#)[\[10\]](#)

- Prepare protein samples by mixing the cell lysate with 4X Laemmli sample buffer to a final 1X concentration.
- Heat the samples at 95-100°C for 5 minutes.
- Load 20-40 μ g of total protein per well onto a 6% or a 4-12% gradient Tris-glycine SDS-PAGE gel.
- Run the gel in 1X SDS-PAGE running buffer at 100-120 V until the dye front reaches the bottom of the gel.

Protein Transfer

A wet transfer is recommended for efficient transfer of high molecular weight proteins.[\[10\]](#)[\[11\]](#)

- Pre-soak the PVDF membrane in methanol for 1 minute, followed by equilibration in transfer buffer.
- Assemble the transfer sandwich (sponge, filter paper, gel, PVDF membrane, filter paper, sponge).
- Perform the transfer in a wet transfer apparatus at 100 V for 90 minutes or overnight at 30 V at 4°C.[\[12\]](#) The addition of a low concentration of SDS (up to 0.05%) to the transfer buffer can improve the transfer of large proteins.[\[10\]](#)[\[12\]](#)

Blocking

- After transfer, wash the membrane briefly with TBST.

- Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[\[4\]](#) This step is crucial to prevent non-specific antibody binding.

Antibody Incubation

- Dilute the primary anti-ACC α antibody in blocking buffer according to the manufacturer's recommendations (typically 1:1000).[\[2\]](#)[\[4\]](#)
- Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.[\[4\]](#)
- Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer (e.g., 1:5000).
- Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[\[4\]](#)
- Wash the membrane three times for 10 minutes each with TBST.

Detection

- Prepare the Enhanced Chemiluminescence (ECL) working solution by mixing the two reagents according to the manufacturer's protocol.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Incubate the membrane with the ECL solution for 1-5 minutes.
- Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

(Optional) Stripping and Reprobing

To detect another protein (e.g., a loading control) on the same membrane, the blot can be stripped of the primary and secondary antibodies.

- Wash the membrane in TBST after ECL detection.
- Incubate the membrane in a stripping buffer (e.g., containing glycine, SDS, and β -mercaptoethanol) for 15-30 minutes at 50°C.[\[16\]](#)

- Wash the membrane extensively with TBST.
- Block the membrane again and proceed with the incubation of the next primary antibody.

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